1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Overview
Description
1-[(2,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H24Cl2N2O4S and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0833838 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Catalysis
The development of enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines has been a significant area of research. These catalysts, derived from l-piperazine-2-carboxylic acid, have shown high enantioselectivities and yields across a broad range of substrates. The presence of an arene sulfonyl group has been critical for achieving high enantioselectivity, demonstrating the compound's potential in synthetic organic chemistry for producing chiral molecules (Wang et al., 2006).
Antimicrobial and Biological Activity
Research into O-substituted derivatives of similar piperidine compounds has shown promising biological activities. A series of derivatives were synthesized and evaluated for their bioactivity against various enzymes. These compounds displayed significant activity against butyrylcholinesterase, indicating their potential as therapeutic agents in treating diseases where this enzyme is implicated (Khalid et al., 2013).
Anticancer Potential
The synthesis of benzhydryl-sulfonyl-piperidine derivatives has been explored for their antimicrobial activity against pathogens affecting tomato plants. These compounds showed significant potential as antimicrobial agents, which could be extended to anticancer applications due to their ability to interact with biological systems at the molecular level (Vinaya et al., 2009).
Sulfur-Nitrogen Chemistry
The exploration of sulfur-nitrogen compounds, including sulfenamides and N-sulfonyloxaziridines, has expanded understanding of their thermal properties and reactivity. These compounds offer new avenues for synthesizing nitrogen-containing heterocycles, crucial in the development of pharmaceuticals and materials (Davis, 2006).
Synthesis of Sulfonyl Hydrazone Derivatives
The creation of sulfonyl hydrazone derivatives incorporating piperidine rings has been investigated for their antioxidant capacity and anticholinesterase activity. These studies highlight the compound's role in medicinal chemistry, particularly in the development of therapeutic agents targeting oxidative stress and cholinesterase enzymes (Karaman et al., 2016).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O4S/c19-15-4-3-14(17(20)10-15)12-27(24,25)22-7-5-13(6-8-22)18(23)21-11-16-2-1-9-26-16/h3-4,10,13,16H,1-2,5-9,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNLGCJLNBVKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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